ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE
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Overview
Description
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent esterification can lead to the formation of the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to streamline the process .
Chemical Reactions Analysis
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .
Scientific Research Applications
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE can be compared with other indolizine derivatives, such as:
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Lacks the chlorine and methyl groups, which may result in different biological activities.
7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: The absence of the ethyl ester group could affect its solubility and reactivity
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 7-chloro-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-8-5-4-6-14(8)11(15)7(2)10(9)13/h3-6H2,1-2H3 |
InChI Key |
LXGOXVJEOPEMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C(=C1Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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